Purvalanol B - 212844-54-7

Purvalanol B

Catalog Number: EVT-281716
CAS Number: 212844-54-7
Molecular Formula: C20H25ClN6O3
Molecular Weight: 432.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Purvalanol B is a synthetic, cell-permeable, potent cyclin-dependent kinase (CDK) inhibitor. It belongs to a group of 2,6,9-trisubstituted purines that exhibit anti-proliferative activity by inhibiting cell cycle progression. [] Researchers widely use Purvalanol B as a tool in various scientific studies to investigate cell cycle regulation, signal transduction pathways, and its potential as a lead compound for developing novel anti-cancer agents. [, , ]

Synthesis Analysis

Several methods for synthesizing Purvalanol B have been developed. One common approach involves a multi-step process starting from commercially available 2,6-dichloropurine. [] The synthesis typically involves introducing substituents at the 2, 6, and 9 positions of the purine ring through various chemical reactions, such as nucleophilic substitution, reduction, and alkylation. Optimization of reaction conditions, including solvent, temperature, and catalysts, is crucial to achieving high yield and purity of the final product.

Molecular Structure Analysis

Purvalanol B has a characteristic purine ring structure with three substituents at positions 2, 6, and 9. [] The 2-position typically has an amino group, while the 6-position carries a benzylamino moiety. The 9-position usually features a bulky substituent, often a substituted benzyl group. The specific arrangement and properties of these substituents contribute to the molecule's ability to interact with and inhibit its target proteins, such as CDKs.

Mechanism of Action

Purvalanol B acts as an ATP-competitive inhibitor of CDKs, a family of serine/threonine kinases that play crucial roles in regulating the cell cycle. [, , ] It binds to the ATP-binding pocket of CDKs, preventing the binding of ATP and subsequent phosphorylation of downstream target proteins. This inhibition of CDK activity disrupts cell cycle progression, leading to cell cycle arrest and potentially apoptosis. [, ]

Applications
  • Cell Cycle Research: Its ability to inhibit CDKs makes it a valuable tool for studying cell cycle regulation, investigating the roles of specific CDKs, and examining the consequences of cell cycle disruption. []

  • Cancer Research: The anti-proliferative effects of Purvalanol B have led to its investigation as a potential anti-cancer agent. Studies have explored its efficacy in various cancer cell lines and animal models, providing insights into its mechanisms of action and potential therapeutic applications. [, , , ]

  • Drug Discovery: Purvalanol B serves as a lead compound for developing novel CDK inhibitors with improved selectivity, potency, and pharmacological properties. Researchers continue to synthesize and evaluate various derivatives of Purvalanol B to identify more effective anti-cancer drug candidates. [, , ]

  • Parasite Research: Purvalanol B has shown activity against the malaria parasite Plasmodium falciparum, highlighting its potential for developing new anti-malarial drugs. [, ]

  • Chemical Proteomics: Researchers have utilized Purvalanol B in quantitative affinity-based chemical proteomics studies to isolate and enrich specific protein kinases, such as TrkA. This approach helps elucidate the interactions between small molecule inhibitors and their protein targets. []

Future Directions
  • Development of more selective CDK inhibitors: While Purvalanol B is a potent CDK inhibitor, it also inhibits other kinases, potentially leading to off-target effects. Designing more selective inhibitors targeting specific CDK isoforms could improve therapeutic efficacy and reduce side effects. []

  • Combination therapies: Combining Purvalanol B or its derivatives with other anti-cancer agents could enhance therapeutic outcomes by targeting multiple pathways involved in cancer cell growth and survival. []

  • Further investigation of its mechanism of action: While its primary mechanism involves CDK inhibition, fully elucidating its downstream effects on cell signaling pathways, cell death mechanisms, and the development of drug resistance is crucial for optimizing its therapeutic potential. []

  • Clinical translation: Translating the promising preclinical findings with Purvalanol B and its derivatives into clinically effective therapies for cancer and other diseases remains a significant challenge and area of active research. [, ]

VMY-1-103

Compound Description: VMY-1-103 is a dansylated analog of Purvalanol B, designed as a cyclin-dependent kinase (CDK) inhibitor. It demonstrates enhanced potency compared to Purvalanol B in inhibiting cell cycle progression and inducing apoptosis in various cancer cell lines, including breast, prostate, and medulloblastoma. [, , , , , , ] The addition of the dansyl group not only increases its inhibitory activity but also allows for fluorescence-based tracking within cells and enhances its sensitivity in mass spectrometry analysis. [, , , , ] VMY-1-103 exhibits favorable bioavailability and tissue distribution, including the ability to cross the blood-brain barrier, a characteristic not observed with Purvalanol B. [, ]

Flavopiridol

Compound Description: Flavopiridol is a semi-synthetic flavonoid that acts as a potent and selective inhibitor of CDKs, particularly CDK1, CDK2, and CDK4. [] Like Purvalanol B, it induces cell cycle arrest and apoptosis in various cancer cells.

Relevance: Flavopiridol serves as a reference compound in the study exploring the mechanisms of VMY-1-103 in medulloblastoma cells. [] Both compounds inhibit CDK activity, but VMY-1-103 demonstrates additional effects on mitotic spindle formation, distinguishing it from Flavopiridol and highlighting its unique anti-proliferative properties.

Roscovitine

Compound Description: Roscovitine (also known as Seliciclib) is a purine-derived CDK inhibitor with selectivity for CDK2, CDK7, and CDK9. It exhibits anti-proliferative effects against various cancer cell lines. []

Relevance: Roscovitine is included in a study utilizing a yeast three-hybrid (Y3H) system to identify small molecule-protein interactions. [] The study investigates the target spectrum of several CDK inhibitors, including Roscovitine and Purvalanol B.

Pyrazolopyrimidones (PPs)

Compound Description: Pyrazolopyrimidones are a class of heterocyclic compounds known for their kinase inhibitory activity. Specific PPs are investigated as CDK inhibitors in cancer research. []

Relevance: The study employing the Y3H system includes pyrazolopyrimidones as a class of CDK inhibitors for comparison with Purvalanol B in terms of their target profile. [] This comparison helps to understand the selectivity and potential off-target effects of CDK inhibitors.

Staurosporine

Compound Description: Staurosporine is a potent, naturally occurring alkaloid that acts as a non-selective inhibitor of various protein kinases, including tyrosine kinases like TrkA. []

Relevance: Staurosporine is used as a reference compound in a study investigating the quantitative affinity-based chemical proteomics of TrkA inhibitors. [] Its ability to compete with other TrkA inhibitors, including Purvalanol B, is assessed to understand binding affinities and potential selectivity.

Properties

CAS Number

212844-54-7

Product Name

Purvalanol B

IUPAC Name

2-chloro-4-[[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzoic acid

Molecular Formula

C20H25ClN6O3

Molecular Weight

432.9 g/mol

InChI

InChI=1S/C20H25ClN6O3/c1-10(2)15(8-28)24-20-25-17(16-18(26-20)27(9-22-16)11(3)4)23-12-5-6-13(19(29)30)14(21)7-12/h5-7,9-11,15,28H,8H2,1-4H3,(H,29,30)(H2,23,24,25,26)/t15-/m0/s1

InChI Key

ZKDXRFMOHZVXSG-HNNXBMFYSA-N

SMILES

CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)O)Cl

Solubility

Soluble in DMSO

Synonyms

Purvalanol B; NG 95; NG-95; NG95.

Canonical SMILES

CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)O)Cl

Isomeric SMILES

CC(C)[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.